molecular formula C21H13ClF2N2 B10927464 1-(4-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

1-(4-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10927464
M. Wt: 366.8 g/mol
InChI Key: BKXBNHSSDMLDBG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction temperature may vary from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, purification methods like recrystallization or chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea
  • 1-(4-Chlorophenyl)-3-(4-fluorophenyl)benzimidazole
  • 1-(4-Chlorophenyl)-3-(4-fluorophenyl)piperazine

Comparison: 1-(4-Chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C21H13ClF2N2

Molecular Weight

366.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3,5-bis(4-fluorophenyl)pyrazole

InChI

InChI=1S/C21H13ClF2N2/c22-16-5-11-19(12-6-16)26-21(15-3-9-18(24)10-4-15)13-20(25-26)14-1-7-17(23)8-2-14/h1-13H

InChI Key

BKXBNHSSDMLDBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F)F

Origin of Product

United States

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